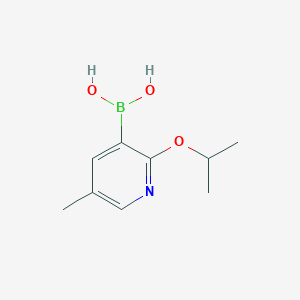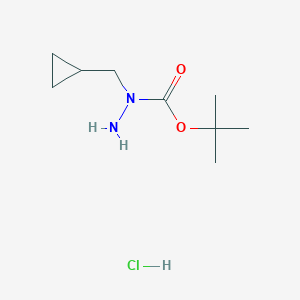![molecular formula C11H12N2O2S B2601491 3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid CAS No. 6017-12-5](/img/structure/B2601491.png)
3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” is a chemical compound with the molecular weight of 236.29 . Its IUPAC name is “3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]propanoic acid” and its InChI code is "1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)" .
Molecular Structure Analysis
The InChI code of “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” provides a concise description of its molecular structure. The code “1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15)” indicates that the compound has a molecular formula of C11H12N2O2S .
Physical And Chemical Properties Analysis
The compound “3-[(1H-benzimidazol-2-ylmethyl)thio]propanoic acid” has a molecular weight of 236.29 . It has a melting point of 191-192 °C .
Aplicaciones Científicas De Investigación
- Synthesis of Benzimidazo[1,2-a][1,4]diazepinones : 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a bifunctional formyl acid, is used in a one-pot reaction with amines and alkyl isocyanides via the Ugi 4-center-3-component condensation, leading to the production of benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
- Antimicrobial and Antifungal Activity : Compounds involving 3-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole have shown potential antimicrobial activity against a wide spectrum of bacterial and yeast strains. These properties are particularly prominent in compounds synthesized for their potential antimicrobial activity (Kopel et al., 2015).
- Ligand in Coordination Chemistry : The compound has been used to develop tridentate ligands derived from benzimidazole, quinoline, and tryptophan for reactions with [NEt4]2[Re(CO)3Br3], exploring its potential in the development of luminescent materials and coordination complexes (Wei et al., 2006).
- Synthesis of Hydroxamic Acid Derivatives : Derivatives of 1H-benzimidazole-2-propanoic acid have been synthesized and tested for their antibacterial and antifungal activities. These derivatives show considerable activity against various strains of bacteria and fungi (Güneş & Cosar, 1992).
- Coordination with Metal Ions : 1H-benzimidazol-2-ylmethyl diethyl phosphate has been studied for its coordination properties towards Cu(II), Co(II), and Zn(II) in aqueous solutions. These studies are crucial for understanding the coordinating behavior of benzimidazole derivatives with metal ions (Kufelnicki et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)5-6-16-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,5-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCNGGOVIRVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2601408.png)



![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethyl)-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]prop-2-enamide](/img/structure/B2601413.png)

![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)



![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2601427.png)
![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)